Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by two anthracene units connected at the 1 and 1’ positions, with dimethyl ester groups at the 2 and 2’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate typically involves the coupling of two anthracene units followed by esterification. One common method involves the use of a palladium-catalyzed cross-coupling reaction to form the bianthracene core. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting bianthracene intermediate is then subjected to esterification using methanol and a suitable acid catalyst to introduce the dimethyl ester groups.
Industrial Production Methods
Industrial production of Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and various substituted anthracene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate has several scientific research applications:
Organic Electronics: It is used as a blue host material in organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors and field-effect transistors (OFETs).
Biological Studies: Research into its potential biological activities, such as antimicrobial and anti-inflammatory properties, is ongoing.
Mechanism of Action
The mechanism of action of Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate in its various applications involves its ability to interact with molecular targets through π-π stacking interactions and electronic effects. In OLEDs, for example, the compound acts as a host material that facilitates efficient energy transfer to dopant molecules, resulting in high-performance light emission . In biological systems, its interactions with cellular components may involve similar π-π stacking and electronic interactions, although specific molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethyl-9,9’-bianthracene: Another bianthracene derivative with similar structural features but different functional groups.
2,2’-Bianthracenyl: Used in organic semiconductors and has similar electronic properties.
Anthra[1,2-a]anthracene-1-yl Dimers: These compounds have additional angularly fused anthracene units and exhibit unique chiroptical properties.
Uniqueness
Dimethyl [1,1’-bianthracene]-2,2’-dicarboxylate is unique due to its specific ester functional groups, which impart distinct chemical reactivity and solubility properties. Its ability to act as a host material in OLEDs and its potential biological activities further distinguish it from other similar compounds.
Properties
CAS No. |
63232-63-3 |
---|---|
Molecular Formula |
C32H22O4 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
methyl 1-(2-methoxycarbonylanthracen-1-yl)anthracene-2-carboxylate |
InChI |
InChI=1S/C32H22O4/c1-35-31(33)25-13-11-23-15-19-7-3-5-9-21(19)17-27(23)29(25)30-26(32(34)36-2)14-12-24-16-20-8-4-6-10-22(20)18-28(24)30/h3-18H,1-2H3 |
InChI Key |
KFXJFQGHUXFVAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC3=CC=CC=C3C=C2C=C1)C4=C(C=CC5=CC6=CC=CC=C6C=C54)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.